[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate
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Overview
Description
[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate is a pentacyclic triterpenoid compound with the molecular formula C32H52O3 and a molecular weight of 484.754 g/mol . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate typically involves the acetylation of 3beta-Hydroxy-D:A-friedooleanan-7-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources followed by chemical modification. The extraction process often utilizes solvents like ethanol or methanol to isolate the triterpenoid from plant materials. Subsequent acetylation is performed under controlled conditions to obtain the desired acetate derivative .
Chemical Reactions Analysis
Types of Reactions: [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex triterpenoid derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antibacterial properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as human leukocyte elastase, which plays a role in inflammatory processes. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Friedelin: A closely related triterpenoid with similar biological activities.
3beta-Friedelinol: Another derivative with hydroxylation at different positions.
Lupane-type Triterpenoids: Compounds like lupeol and betulin share structural similarities and biological activities.
Uniqueness: [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate stands out due to its specific acetylation, which can enhance its bioavailability and biological activity compared to its non-acetylated counterparts .
Properties
CAS No. |
18671-60-8 |
---|---|
Molecular Formula |
C32H52O3 |
Molecular Weight |
484.765 |
IUPAC Name |
[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20-23(35-21(2)33)10-11-24-29(6)15-17-31(8)25-19-27(3,4)12-13-28(25,5)14-16-32(31,9)26(29)22(34)18-30(20,24)7/h20,23-26H,10-19H2,1-9H3/t20-,23-,24-,25+,26-,28+,29-,30+,31-,32+/m0/s1 |
InChI Key |
HOWYHPPJMGMSLJ-UJWDCVBFSA-N |
SMILES |
CC1C(CCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C |
Synonyms |
3β-Hydroxy-D:A-friedooleanan-7-one acetate |
Origin of Product |
United States |
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